molecular formula C21H18BrN3 B489423 N-[(3-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine CAS No. 618404-88-9

N-[(3-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine

Cat. No.: B489423
CAS No.: 618404-88-9
M. Wt: 392.3g/mol
InChI Key: VGXNPIDAUCMBNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine is a complex organic compound that features a combination of bromophenyl, indole, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Bromination: The indole derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group.

    Coupling with Pyridine: The brominated indole derivative is coupled with a pyridine derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(3-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine has diverse applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science: Explored for its potential in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(3-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine involves its interaction with specific molecular targets. The indole and pyridine moieties allow it to bind to various receptors and enzymes, modulating their activity. This compound may act as an agonist or antagonist, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
  • N-[(3-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
  • N-[(3-iodophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine

Uniqueness

N-[(3-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also be a site for further functionalization, making this compound versatile for various applications.

Biological Activity

N-[(3-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine is a chemical compound with the molecular formula C21H18BrN3 and a molecular weight of 392.29 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications.

  • CAS Number : 618404-88-9
  • Molecular Structure : The compound features a pyridine ring, an indole moiety, and a bromophenyl group, which are critical for its biological activity.

Biological Activity

This compound has been studied for various biological activities, including:

  • Anticancer Properties :
    • Studies have indicated that compounds with similar structures can exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from indole and pyridine scaffolds have shown promising results in inhibiting the growth of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Apoptosis is often mediated through the activation of caspases, which are crucial for the execution phase of cell death. In related studies, compounds exhibiting similar structural characteristics were found to enhance caspase activity significantly, leading to increased apoptosis at specific concentrations .
  • Microtubule Destabilization :
    • Certain derivatives have been identified as microtubule-destabilizing agents, inhibiting microtubule assembly at concentrations around 20 μM . This action is particularly relevant in cancer therapy as it disrupts the mitotic spindle formation necessary for cell division.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anticancer ActivityInduces apoptosis in MDA-MB-231 cells
Microtubule DisruptionInhibits microtubule assembly
Kinase InhibitionPotential inhibition of multiple kinases

Detailed Research Findings

  • Apoptosis Induction : In studies assessing apoptosis, compounds similar to this compound demonstrated morphological changes in cancer cells and enhanced caspase activity significantly at concentrations ranging from 1.0 μM to 10.0 μM .
  • Inhibition Studies : The compound's ability to inhibit specific kinases was evaluated using a panel of 50 kinases, providing insights into its potential as a multi-targeted therapeutic agent . This broad-spectrum activity is crucial for developing effective cancer treatments that can overcome resistance mechanisms.
  • Structure–Activity Relationship (SAR) : The presence of specific functional groups in the compound's structure appears to be essential for its biological activity. For example, modifications in the bromophenyl or indole moiety can significantly alter potency and selectivity against various cancer types .

Properties

IUPAC Name

N-[(3-bromophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3/c1-14-20(17-9-2-3-10-18(17)24-14)21(15-7-6-8-16(22)13-15)25-19-11-4-5-12-23-19/h2-13,21,24H,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXNPIDAUCMBNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC(=CC=C3)Br)NC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.